![molecular formula C19H19N7O B2511270 N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)nicotinamide CAS No. 1396686-25-1](/img/structure/B2511270.png)
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)nicotinamide
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Overview
Description
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)nicotinamide, also known as N-[(2S)-1-(4-(pyridin-2-yl)piperazin-2-yl)-5-(pyrimidin-2-yl)pyrrolidin-2-yl]pyridine-3-carboxamide, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Chemodivergent Synthesis
This compound plays a crucial role in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions for forming N-(pyridin-2-yl)amides were mild and metal-free .
Synthesis of N-(Pyridin-2-yl)imidates
The compound is used in the synthesis of several substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates . This process involves the in situ formation of the corresponding α-iminontriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 .
Anticancer Activity
Some studies have shown that this compound exhibits excellent antiproliferative activity against certain cell lines . For instance, it has been observed that these compounds produced loss of cell viability of MCF-10A cells with IC50 values of 46.9 and 52.3 µM for compounds 5a and 5e, respectively .
Antifungal Activity
The compound has been used in studies to measure antifungal activity, which was recorded as inhibition zone (in mm) on placing the paper disks (dipped in the stock solution) on the agar plate (possessing fungal suspension) and minimum inhibitory concentration (MIC) .
Mechanism of Action
Target of Action
The primary target of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)nicotinamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory processes .
Mode of Action
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)nicotinamide interacts with AChE by inhibiting its activity . The compound exhibits potent inhibitory activity against AChE, with an IC50 value of 0.90 µM . The inhibition of AChE by this compound is a mixed-type inhibition, involving both competitive and non-competitive mechanisms .
Biochemical Pathways
By inhibiting AChE, N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)nicotinamide increases the concentration of ACh in the synaptic cleft . This leads to prolonged activation of cholinergic receptors, enhancing cognition functions .
Result of Action
The inhibition of AChE by N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)nicotinamide results in increased levels of ACh, leading to enhanced cognition functions . This makes the compound a potential therapeutic agent for diseases characterized by a deficiency of ACh, such as Alzheimer’s disease .
properties
IUPAC Name |
N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O/c27-18(15-4-3-6-20-12-15)24-16-13-22-19(23-14-16)26-10-8-25(9-11-26)17-5-1-2-7-21-17/h1-7,12-14H,8-11H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISECYTPSOXESSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)nicotinamide |
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